4-(4,4-difluorocyclohexyl)-1H-pyrazole
Description
4-(4,4-Difluorocyclohexyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a pyrazole ring attached at the same position. This structural configuration confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.
Key properties:
- Molecular Formula: C₉H₁₁F₂N₂
- Molecular Weight: 200.20 g/mol
- LogP: ~2.8 (predicted, indicating moderate lipophilicity)
- Solubility: Poor aqueous solubility (<0.1 mg/mL in water), but soluble in polar organic solvents like DMSO.
The difluorocyclohexyl moiety stabilizes the compound against oxidative degradation, a feature critical for in vivo applications .
Properties
Molecular Formula |
C9H12F2N2 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(4,4-difluorocyclohexyl)-1H-pyrazole |
InChI |
InChI=1S/C9H12F2N2/c10-9(11)3-1-7(2-4-9)8-5-12-13-6-8/h5-7H,1-4H2,(H,12,13) |
InChI Key |
FYYXWXOLZOAXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CNN=C2)(F)F |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is commonly synthesized via cyclocondensation reactions involving hydrazine and β-diketones or β-keto esters. For example:
- Reaction of hydrazine hydrate with a suitable diketone precursor forms the pyrazole ring.
- In continuous flow synthesis methods, diketones such as pentane-2,4-dione are fluorinated and then reacted with hydrazine to yield fluoropyrazole derivatives.
This step is crucial for establishing the heterocyclic framework and can be optimized by adjusting solvent, temperature, and reagent stoichiometry.
Introduction of the 4,4-Difluorocyclohexyl Group
The 4,4-difluorocyclohexyl substituent is typically introduced via nucleophilic substitution or coupling reactions involving difluorocyclohexyl halides or related precursors under basic conditions. This step is often performed after pyrazole ring formation to ensure regioselectivity and functional group compatibility.
Representative Synthetic Procedure
A typical synthesis of 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile involves the following steps:
- Pyrazole Ring Construction: Condensation of hydrazine with an appropriate diketone or keto ester to form the pyrazole intermediate.
- Substitution Reaction: Reaction of the pyrazole intermediate with 4,4-difluorocyclohexyl halide under basic conditions to introduce the difluorocyclohexyl group.
- Functional Group Modification: Conversion of substituents such as nitrile or amino groups via hydrolysis or amination reactions.
Industrial and Laboratory Scale Synthesis
Industrial methods focus on optimizing yield and purity through:
- High-throughput screening for catalysts and reaction conditions
- Use of continuous flow reactors for scalable and efficient fluorination and cyclization steps
- Careful control of reaction parameters such as temperature, solvent polarity, and reagent concentration to maximize regioselectivity and minimize by-products
Case Study: Synthesis of 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide
This derivative is synthesized from the nitrile precursor via an amide formation reaction:
This method highlights a mild, efficient conversion of nitrile to carboxamide functionality using ammonia and hydrogen peroxide in ethanol/water medium.
Analytical Techniques for Characterization and Purity Assessment
- Chromatographic Methods: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to assess purity and monitor reaction progress.
- Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, especially fluorine NMR for the difluorocyclohexyl group. Infrared (IR) spectroscopy identifies functional groups such as nitrile (C≡N stretch ~2242 cm⁻¹).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight and formula.
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, including bond lengths and torsion angles.
Computational Chemistry in Synthesis Optimization
Density functional theory (DFT) and other quantum chemical methods assist in:
- Predicting reaction pathways and transition states
- Understanding electronic effects of the difluorocyclohexyl substituent on reactivity
- Optimizing regioselectivity and reaction conditions
- Validating experimental data and resolving discrepancies in spectroscopic assignments
Summary and Outlook
The preparation of 4-(4,4-difluorocyclohexyl)-1H-pyrazole derivatives involves well-established synthetic strategies centered on pyrazole ring formation and subsequent functionalization with the difluorocyclohexyl group. Advances in continuous flow synthesis and computational modeling have enhanced the efficiency and selectivity of these processes. The availability of detailed reaction conditions, purification methods, and analytical techniques supports the scalable production of these compounds for pharmaceutical research and development.
Chemical Reactions Analysis
4-(4,4-Difluorocyclohexyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorocyclohexyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
4-(4,4-Difluorocyclohexyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(4,4-difluorocyclohexyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can influence the binding affinity and selectivity of the compound, leading to specific biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
4-Cyclohexyl-1H-Pyrazole
4-(4-Methylcyclohexyl)-1H-Pyrazole
4-(4-Chlorocyclohexyl)-1H-Pyrazole
Q & A
Q. What are the established synthetic routes for 4-(4,4-difluorocyclohexyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by functionalization with the difluorocyclohexyl group. For example, cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions (e.g., H₂SO₄ or acetic acid) can yield the pyrazole scaffold . Subsequent Suzuki-Miyaura coupling or nucleophilic aromatic substitution may introduce the 4,4-difluorocyclohexyl moiety. Optimization requires precise control of:
- Temperature : 80–120°C for cyclization .
- Catalysts : Pd-based catalysts for coupling reactions (e.g., Pd(PPh₃)₄) .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm the presence of the difluorocyclohexyl group (δ ~100–120 ppm for ¹⁹F) and pyrazole proton environments (δ 7–8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z ~211.1) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% target) .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazole ring influence the compound's biological activity, and what strategies can be employed to modify this scaffold?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The difluorocyclohexyl group enhances lipophilicity and metabolic stability, while the pyrazole ring’s N-H position influences hydrogen bonding with targets .
- Modification Strategies :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to improve target affinity.
- Replace the cyclohexyl group with bicyclic systems (e.g., norbornane) to study steric effects .
- Biological Testing : Use in vitro assays (e.g., enzyme inhibition or cell viability) to correlate structural changes with activity trends .
Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., cyclooxygenase-2) by simulating ligand-receptor binding poses .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential maps for reactive sites .
Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., identical cell lines, IC₅₀ protocols) to minimize variability .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Mechanistic Studies : Use knockout models or isotopic labeling to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
